Comparison of Lipophilicity (XLogP3) Across 3-(2,2,2-Trifluoroethoxy)-azetidine Sulfonamide Analogues
The target compound exhibits a computed XLogP3 of 2.7, which is intermediate among close structural analogues. The ortho-chloro derivative has a lower XLogP3 (2.5), while the 5-fluoro-2-methoxyphenyl variant is slightly more lipophilic (XLogP3 2.9). The difluoromethyl analogue (CAS 2309572-60-7) shows an XLogP3 of 2.4, reflecting the impact of replacing the trifluoroethoxy side chain with a difluoromethyl group [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (XLogP3 = 2.5); 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (XLogP3 = 2.9); 3-(Difluoromethyl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine (XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 2-chloro analogue; -0.2 vs. 5-fluoro-2-methoxy analogue; +0.3 vs. difluoromethyl analogue |
| Conditions | Computed values based on XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
In drug discovery, a 0.2–0.3 unit difference in XLogP3 can be significant for optimizing ADME properties, particularly when balancing permeability and solubility for a lead series.
- [1] PubChem Compound Summary for CID 119101642. National Center for Biotechnology Information, 2025. View Source
